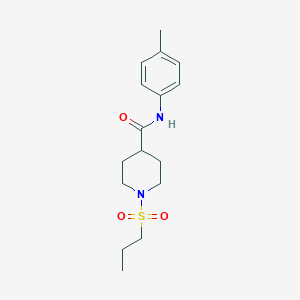![molecular formula C11H9BrFN3OS3 B285374 N-(4-bromo-2-fluorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B285374.png)
N-(4-bromo-2-fluorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-fluorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BFAA and has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of BFAA is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cells. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. BFAA has also been found to inhibit the activity of tyrosinase, an enzyme that is involved in the production of melanin in the skin.
Biochemical and Physiological Effects
BFAA has been found to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and antimicrobial activity. This compound has also been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BFAA in lab experiments is its ability to inhibit a wide range of enzymes and signaling pathways. This makes it a valuable tool for researchers who are interested in studying the effects of specific enzymes or pathways on cellular processes. However, one of the limitations of using BFAA is its potential toxicity, which can limit its use in certain types of experiments.
Orientations Futures
There are many potential future directions for research on BFAA. One area of interest is the development of new drugs based on the structure of BFAA. Researchers are also interested in studying the effects of BFAA on other enzymes and signaling pathways, as well as its potential applications in the treatment of cancer and other diseases. Additionally, there is ongoing research into the potential side effects and toxicity of BFAA, which will be important for determining its safety and efficacy in future applications.
Méthodes De Synthèse
BFAA can be synthesized using a variety of methods, but one of the most commonly used approaches involves the reaction of 2-bromo-4-fluoroaniline with potassium thioacetate in the presence of copper(I) iodide. This reaction produces the intermediate compound, which is then treated with methyl iodide and sodium hydride to yield the final product.
Applications De Recherche Scientifique
BFAA has been used in a wide range of scientific research applications, including drug discovery, cancer research, and neurobiology. This compound has been found to exhibit potent inhibitory effects on a variety of enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. As a result, BFAA has been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Formule moléculaire |
C11H9BrFN3OS3 |
|---|---|
Poids moléculaire |
394.3 g/mol |
Nom IUPAC |
N-(4-bromo-2-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C11H9BrFN3OS3/c1-18-10-15-11(20-16-10)19-5-9(17)14-8-3-2-6(12)4-7(8)13/h2-4H,5H2,1H3,(H,14,17) |
Clé InChI |
DJYYJOYWISZDJQ-UHFFFAOYSA-N |
SMILES |
CSC1=NSC(=N1)SCC(=O)NC2=C(C=C(C=C2)Br)F |
SMILES canonique |
CSC1=NSC(=N1)SCC(=O)NC2=C(C=C(C=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B285291.png)
![2-(4-Bromophenyl)-2-oxoethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B285292.png)




![3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B285302.png)
![2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 4-[(4-bromophenyl)sulfonyl]benzoate](/img/structure/B285305.png)
![3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide](/img/structure/B285309.png)

![4-{[2-(1,3-Benzodioxol-5-yloxy)-5-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B285311.png)
![4-{[2-(4-Chlorophenoxy)-5-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B285312.png)
![Ethyl 1-[(5-{[4-(ethoxycarbonyl)-1-piperidinyl]sulfonyl}-2-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B285313.png)
![Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone](/img/structure/B285314.png)
